Cas no 4294-45-5 (D,L-threo-b-Hydroxy Aspartic Acid)
D,L-threo-b-Hydroxy Aspartic Acid Chemical and Physical Properties
Names and Identifiers
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- D-Aspartic acid,3-hydroxy-, (3R)-rel-
- (2S,3S)-2-amino-3-hydroxy-succinic acid
- D,L-THREO-B-HYDROXYASPARTIC ACID
- D,L-threo-β-HydroxyAsparticAcid
- threo-2-Amino-3-hydroxysuccinic acid
- .BETA.-HYDROXYASPARTIC ACID, L-THREO-
- AKOS006275015
- CCG-204654
- .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
- L-threo-3-Hydroxyaspartate
- SDCCGSBI-0050547.P002
- NCGC00024486-01
- CS-0020448
- HMS3261B10
- beta-Hydroxyaspartic acid, l-threo-
- NCGC00024486-05
- D pound notL-threo-
- L-THREO-.BETA.-HYDROXYASPARTIC ACID
- SR-01000597674
- EINECS 224-299-4
- Tocris-0183
- D,L-threo- beta -Hydroxyaspartic acid
- NSC-139979
- (2S,3S)-2-Amino-3-hydroxysuccinic acid
- SR-01000075907-1
- NCGC00024486-03
- HY-100801A
- 4294-45-5
- L-threo-beta-Hydroxyaspartic acid
- CHEBI:10696
- NSC 139979;threo--Hydroxy-L-aspartic acid
- NSC 139979
- NCGC00261249-01
- A-HydroxyAsparticAcid
- DL-THA
- NCGC00024486-08
- YYLQUHNPNCGKJQ-LWMBPPNESA-N
- DL-threo-beta-hydroxyaspartate
- NCGC00024486-02
- SR-01000075907
- L-Aspartic acid, 3-hydroxy-, (3S)-
- UNII-Z9Q5W0U8VW
- L-threo-3-Hydroxyaspartic acid
- beta-Hydroxyaspartic acid
- beta-Hydroxy-L-aspartic acid, threo-
- BDBM85209
- GTPL4497
- Tox21_500564
- L-(-)-threo-3-Hydroxyaspartic acid
- DTXSID301017241
- Z9Q5W0U8VW
- threo-3-Hydroxy-L-aspartate
- H 2775
- (2S,3S)-2-amino-3-hydroxybutanedioic acid
- (3S)-3-hydroxy-L-aspartic acid
- (3S)-3-Hydroxyaspartic acid
- SR-01000597674-1
- L-threo-?-Hydroxyaspartic acid
- CHEMBL1231330
- CS-0900148
- DL-threo-?-Hydroxyaspartic Acid
- threo-beta-hydroxy-L-aspartic acid
- NCGC00024486-04
- EU-0100564
- threo-3-Hydroxy-L-aspartic acid
- Q4634147
- D,L-threo-?-Hydroxy Aspartic Acid
- LP00564
- HY-100801
- SR-01000075907-4
- 7298-99-9
- Threo-3-hydroxy-DL-aspartic acid
- DL-threo-3-Hydroxyaspartic acid
- SCHEMBL1130719
- rel-(2S,3S)-2-Amino-3-hydroxysuccinic acid
- Lopac0_000564
- NSC 119128
- DL-threo-beta-Hydroxyaspartic acid
- L-Aspartic acid,3-hydroxy-, (3S)-
- DA-64876
- G77509
- G86793
- D,L-threo-b-Hydroxy Aspartic Acid
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- MDL: MFCD00036749
- Inchi: 1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
- InChI Key: YYLQUHNPNCGKJQ-LWMBPPNESA-N
- SMILES: O[C@H](C(=O)O)[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 149.03200
- Monoisotopic Mass: 149.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.4
- Topological Polar Surface Area: 121Ų
Experimental Properties
- Melting Point: >230°C dec
- PSA: 120.85000
- LogP: -1.45590
D,L-threo-b-Hydroxy Aspartic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
D,L-threo-b-Hydroxy Aspartic Acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D,L-threo-b-Hydroxy Aspartic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021388-250mg |
D,L-threo-b-Hydroxy Aspartic Acid |
4294-45-5 | 98% | 250mg |
¥2351 | 2024-05-23 | |
| TRC | H828525-50mg |
D,L-threo-b-Hydroxy Aspartic Acid |
4294-45-5 | 50mg |
$ 138.00 | 2023-09-07 | ||
| TRC | H828525-100mg |
D,L-threo-b-Hydroxy Aspartic Acid |
4294-45-5 | 100mg |
$221.00 | 2023-05-18 | ||
| TRC | H828525-250mg |
D,L-threo-b-Hydroxy Aspartic Acid |
4294-45-5 | 250mg |
$ 425.00 | 2023-09-07 | ||
| TRC | H828525-1g |
D,L-threo-b-Hydroxy Aspartic Acid |
4294-45-5 | 1g |
$ 1380.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D920337-50mg |
DL-threo-β-Hydroxyaspartic acid |
4294-45-5 | ≥98% (TLC) | 50mg |
¥1,428.30 | 2022-01-14 | |
| Enamine | EN300-657272-1.0g |
(2S,3S)-2-amino-3-hydroxybutanedioic acid |
4294-45-5 | 1.0g |
$903.0 | 2023-03-12 | ||
| Enamine | EN300-657272-2.5g |
(2S,3S)-2-amino-3-hydroxybutanedioic acid |
4294-45-5 | 2.5g |
$1871.0 | 2023-03-12 | ||
| Enamine | EN300-657272-5.0g |
(2S,3S)-2-amino-3-hydroxybutanedioic acid |
4294-45-5 | 5.0g |
$2369.0 | 2023-03-12 | ||
| Enamine | EN300-657272-10.0g |
(2S,3S)-2-amino-3-hydroxybutanedioic acid |
4294-45-5 | 10.0g |
$2980.0 | 2023-03-12 |
D,L-threo-b-Hydroxy Aspartic Acid Suppliers
D,L-threo-b-Hydroxy Aspartic Acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on D,L-threo-b-Hydroxy Aspartic Acid
D,L-threo-β-Hydroxy Aspartic Acid (CAS No. 4294-45-5): A Comprehensive Overview in Modern Chemical and Biomedical Research
D,L-threo-β-Hydroxy Aspartic Acid, identified by the chemical compound code CAS No. 4294-45-5, is a significant molecule in the realm of chemical and biomedical research. This compound, belonging to the family of hydroxyaspartic acids, has garnered considerable attention due to its unique structural and functional properties. The presence of a hydroxyl group at the β-position of the aspartic acid backbone imparts distinct reactivity and biological significance, making it a valuable candidate for various applications in pharmaceuticals, biomaterials, and synthetic chemistry.
The molecular structure of D,L-threo-β-Hydroxy Aspartic Acid consists of an aspartic acid moiety with a hydroxyl substituent at the β-carbon. This configuration allows for diverse interactions with other biomolecules, including enzymes, peptides, and nucleotides. The chiral center at the α-carbon introduces both D and L enantiomers, providing a spectrum of potential biological activities. Such structural versatility has positioned this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, advancements in synthetic methodologies have enabled more efficient production of D,L-threo-β-Hydroxy Aspartic Acid. These innovations have not only improved yield but also enhanced purity, making it more accessible for research applications. One notable development involves the use of enzymatic catalysis to achieve high enantiomeric excess in the synthesis process. This approach aligns with the growing trend toward green chemistry principles, reducing environmental impact while maintaining high chemical integrity.
The biomedical applications of D,L-threo-β-Hydroxy Aspartic Acid are extensive and multifaceted. Researchers have explored its potential in drug design, particularly as a precursor for peptidomimetics and protease inhibitors. The hydroxyl group's ability to participate in hydrogen bonding and form stable complexes with target proteins makes it an attractive scaffold for developing molecules with high specificity and affinity. For instance, studies have demonstrated its utility in creating inhibitors targeting viral proteases, which are critical in antiviral therapies.
Moreover, D,L-threo-β-Hydroxy Aspartic Acid has been investigated for its role in biomaterials science. Its ability to self-assemble into ordered structures has opened avenues for developing novel polymers and hydrogels with tailored mechanical and biological properties. These materials are particularly relevant in tissue engineering and regenerative medicine, where precise control over molecular architecture is essential for mimicking natural extracellular matrices.
Recent clinical trials have begun to explore the therapeutic potential of derivatives of D,L-threo-β-Hydroxy Aspartic Acid. One area of interest is its application in neurodegenerative diseases, where its structural similarity to natural amino acids suggests it could modulate neuronal signaling pathways. Preliminary results indicate that certain derivatives may exhibit neuroprotective effects, although further research is necessary to fully elucidate their mechanisms of action.
The chemical reactivity of D,L-threo-β-Hydroxy Aspartic Acid also makes it a valuable tool in synthetic organic chemistry. Its functional groups allow for diverse modifications, enabling chemists to design molecules with specific properties for industrial applications. For example, it serves as a building block in the synthesis of chiral auxiliaries used in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals.
As research continues to uncover new applications for D,L-threo-β-Hydroxy Aspartic Acid, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory discoveries into practical solutions, driving innovation across multiple sectors. The compound's versatility ensures that it will remain a cornerstone in both fundamental research and applied science for years to come.
In conclusion, D,L-threo-β-Hydroxy Aspartic Acid (CAS No. 4294-45-5) represents a remarkable example of how structural diversity can lead to multifunctional applications. Its role in drug development, biomaterials science, and synthetic chemistry underscores its importance as a chemical entity with broad implications for human health and industrial progress. With ongoing research efforts aimed at expanding its utility, this compound is poised to continue making significant contributions to science and technology.
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